3,4-Dibromo-3-methylbutan-1-ol
Description
Properties
CAS No. |
10518-50-0 |
|---|---|
Molecular Formula |
C5H10Br2O |
Molecular Weight |
245.94 g/mol |
IUPAC Name |
3,4-dibromo-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H10Br2O/c1-5(7,4-6)2-3-8/h8H,2-4H2,1H3 |
InChI Key |
UITHMRIQPLQXDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)(CBr)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-3-methylbutan-1-ol typically involves the bromination of 3-methylbutan-1-ol. One common method is the addition of bromine (Br2) to 3-methylbutan-1-ol in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of 3,4-Dibromo-3-methylbutan-1-ol may involve large-scale bromination processes using similar methods as described above. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3,4-dibromo-3-methylbutanal or 3,4-dibromo-3-methylbutanoic acid.
Reduction: Formation of 3-methylbutan-1-ol.
Substitution: Formation of 3,4-dihydroxy-3-methylbutan-1-ol or other substituted derivatives.
Scientific Research Applications
3,4-Dibromo-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-3-methylbutan-1-ol involves its interaction with molecular targets through its bromine atoms and hydroxyl group. The bromine atoms can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Limitations of Provided Evidence
- and focus on 2,3-Dimethyl-1-butanol (CAS 19550-30-2), a tertiary alcohol with a molecular formula of C₆H₁₄O .
- The safety and handling procedures described for 2,3-Dimethyl-1-butanol (e.g., skin/eye protection, first aid measures) cannot be extrapolated to brominated analogs due to differences in toxicity and reactivity .
Proposed Approach for Comparison
To construct a meaningful comparison, the following steps would be required:
Structural and Functional Group Analysis
- 3,4-Dibromo-3-methylbutan-1-ol : Contains two bromine atoms on carbons 3 and 4, a hydroxyl group on carbon 1, and a methyl branch on carbon 3.
- Similar Compounds :
- 3-Bromo-3-methylbutan-1-ol : Lacks a bromine at position 4.
- 4-Bromo-3-methylbutan-1-ol : Bromine at position 4 only.
- 3,4-Dichloro-3-methylbutan-1-ol : Chlorine substituents instead of bromine.
Physicochemical Properties
| Property | 3,4-Dibromo-3-methylbutan-1-ol (Hypothetical) | 3-Bromo-3-methylbutan-1-ol | 4-Bromo-3-methylbutan-1-ol | 3,4-Dichloro-3-methylbutan-1-ol |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~247.9 | ~167.0 | ~167.0 | ~159.0 |
| Boiling Point (°C) | Estimated 200–220 | 185–190 | 180–185 | 170–175 |
| Solubility | Low in water, high in organic solvents | Similar | Similar | Similar |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
